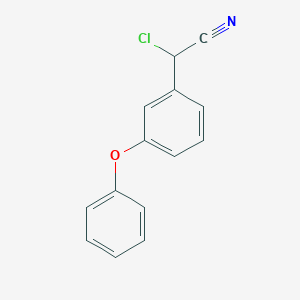
2-Chloro-2-(3-phenoxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Cyano-3-phenoxybenzyl chloride is an organic compound that belongs to the class of pyrethroids, which are synthetic analogs of natural pyrethrins. These compounds are widely used as insecticides due to their high efficacy and low toxicity to mammals. Alpha-Cyano-3-phenoxybenzyl chloride is a key intermediate in the synthesis of various pyrethroid insecticides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile typically involves the reaction of 3-phenoxybenzyl alcohol with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. Advanced techniques such as distillation and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-Cyano-3-phenoxybenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding substituted products.
Oxidation Reactions: It can be oxidized to form alpha-Cyano-3-phenoxybenzaldehyde.
Reduction Reactions: It can be reduced to form alpha-Cyano-3-phenoxybenzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Substituted benzyl derivatives.
Oxidation Reactions: Alpha-Cyano-3-phenoxybenzaldehyde.
Reduction Reactions: Alpha-Cyano-3-phenoxybenzyl alcohol.
Scientific Research Applications
Alpha-Cyano-3-phenoxybenzyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various pyrethroid insecticides.
Biology: It is studied for its effects on insect nervous systems and its potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of insecticides for agricultural and household applications.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(3-phenoxyphenyl)acetonitrile involves its interaction with the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect. The compound’s selectivity for insect sodium channels over mammalian ones accounts for its low toxicity to mammals.
Comparison with Similar Compounds
Alpha-Cyano-3-phenoxybenzyl chloride is compared with other similar compounds such as:
Cypermethrin: Another pyrethroid insecticide with a similar mode of action but different chemical structure.
Deltamethrin: Known for its high potency and stability, it is used in various insecticidal formulations.
Fenvalerate: A pyrethroid with a broader spectrum of activity and longer residual effect.
Uniqueness
Alpha-Cyano-3-phenoxybenzyl chloride is unique due to its specific chemical structure, which imparts high insecticidal activity and selectivity. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of other bioactive compounds.
Properties
Molecular Formula |
C14H10ClNO |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
2-chloro-2-(3-phenoxyphenyl)acetonitrile |
InChI |
InChI=1S/C14H10ClNO/c15-14(10-16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14H |
InChI Key |
JPOICIXTSXEWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


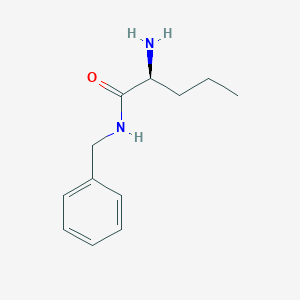
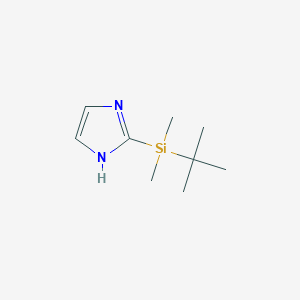
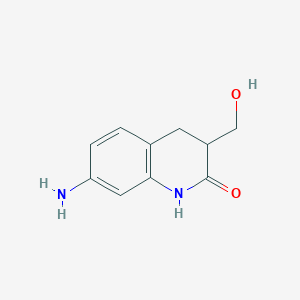

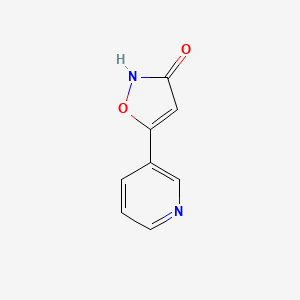
![2-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B8563993.png)
![[5-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B8564001.png)

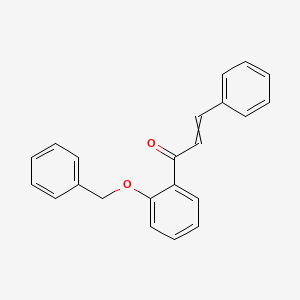
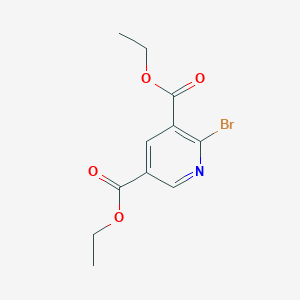
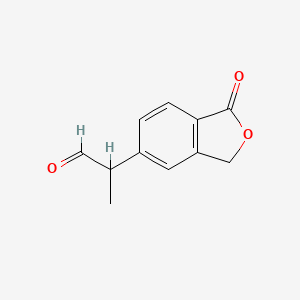
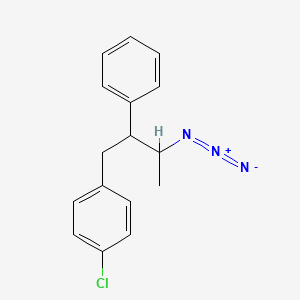
![4-N-[(2-bromophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8564025.png)

